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molecular formula C13H16FNO2 B1591431 Tert-butyl 6-fluoroindoline-1-carboxylate CAS No. 1065183-64-3

Tert-butyl 6-fluoroindoline-1-carboxylate

Cat. No. B1591431
M. Wt: 237.27 g/mol
InChI Key: DUGPXANCXNLVNC-UHFFFAOYSA-N
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Patent
US08058425B2

Procedure details

Add tert-butyllithium (21.13 ml, 35.93 mmol, 1.7 M solution in heptane) to a solution of 1-(tert-butoxycarbonyl)-2,3-dihydro-6-fluoroindole (3.28 g, 13.82 mmol) in anhydrous tetrahydrofuran (100 ml) at −78 C. Stir for 20 minutes, quench with excess dimethylformamide, and stir for 1 hour at −78 C. Warm to room temperature, add saturated aqueous ammonium chloride, and extract with ethyl acetate. Concentrate the combined organic phases under reduced pressure and subject the residue to silica gel chromatography to provide the desired compound as a bright yellow solid (0.91 g, 42%).
Quantity
21.13 mL
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.C(OC([N:13]1[C:21]2[C:16](=[CH:17][CH:18]=[C:19]([F:22])[CH:20]=2)[CH2:15][CH2:14]1)=O)(C)(C)C.[O:23]1CCC[CH2:24]1>>[F:22][C:19]1[C:20]([CH:24]=[O:23])=[C:21]2[C:16]([CH2:15][CH2:14][NH:13]2)=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
21.13 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
3.28 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2=CC=C(C=C12)F
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quench with excess dimethylformamide
STIRRING
Type
STIRRING
Details
stir for 1 hour at −78 C
Duration
1 h
ADDITION
Type
ADDITION
Details
add saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the combined organic phases under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC=C2CCNC2=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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